Ammonium 3-phenyldithiocarbazate
Overview
Description
Ammonium 3-phenyldithiocarbazate is a chemical compound with the molecular formula C7H11N3S2 It is a member of the dithiocarbazate family, which is known for its ability to form stable complexes with transition metals
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium 3-phenyldithiocarbazate can be synthesized through a reaction involving phenylhydrazine and carbon disulfide in the presence of ammonium hydroxide. The reaction typically proceeds as follows:
- Phenylhydrazine is reacted with carbon disulfide to form phenylhydrazine dithiocarbamate.
- The dithiocarbamate is then treated with ammonium hydroxide to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ammonium 3-phenyldithiocarbazate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can yield thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbazate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted dithiocarbazates
Scientific Research Applications
Ammonium 3-phenyldithiocarbazate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Research is ongoing into its potential use as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of ammonium 3-phenyldithiocarbazate involves its ability to chelate metal ions, forming stable complexes. This chelating ability is crucial for its biological and industrial applications. In biological systems, it can inhibit enzymes by binding to metal cofactors, thereby disrupting their activity. In industrial applications, its chelating properties enhance the stability and performance of various products.
Comparison with Similar Compounds
Similar Compounds
- Ammonium pyrrolidine dithiocarbamate
- Sodium N-ethyl-N-phenyldithiocarbamate
- 1,2,3-Triazole-dithiocarbamate-naphthalimides
Uniqueness
Ammonium 3-phenyldithiocarbazate is unique due to its specific structure, which allows it to form particularly stable complexes with transition metals. This stability is advantageous in both biological and industrial applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
azanium;N-anilinocarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S2.H3N/c10-7(11)9-8-6-4-2-1-3-5-6;/h1-5,8H,(H2,9,10,11);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYXMAGMGSGSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=S)[S-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172431 | |
Record name | Carbazic acid, dithio-3-phenyl-, ammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18995-90-9 | |
Record name | Carbazic acid, dithio-3-phenyl-, ammonium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018995909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazic acid, dithio-3-phenyl-, ammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYLHYDRAZINOCARBODITHIOIC ACID, AMMONIUM SALT | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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